1-Amino-3-ethoxypropan-2-ol
Description
1-Amino-3-ethoxypropan-2-ol (CAS: 35152-18-2) is an amino alcohol derivative characterized by a hydroxyl group on the second carbon, an ethoxy group (-OCH₂CH₃) on the third carbon, and an amino group (-NH₂) on the first carbon of a propane backbone. Its molecular formula is C₅H₁₃NO₂, with a molecular weight of 119.16 g/mol. The compound’s structure enables hydrogen bonding via its hydroxyl and amino groups, influencing its solubility in polar solvents.
Properties
IUPAC Name |
1-amino-3-ethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPPKOCUWQETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576818 | |
| Record name | 1-Amino-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35152-18-2 | |
| Record name | 1-Amino-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium ethoxide to form 3-ethoxy-1-propanol, which is then reacted with ammonia to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-3-ethoxypropan-2-ol is utilized in a wide range of scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-3-ethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ethoxy and hydroxyl groups can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Alkoxy Chain Length and Solubility
- Ethoxy vs. Methoxy: The ethoxy group in this compound provides a balance between hydrophobicity and polarity compared to the methoxy analog (1-amino-3-methoxypropan-2-ol). Methoxy’s shorter chain may enhance water solubility, whereas ethoxy’s longer chain could improve solubility in organic solvents .
Bulky and Aromatic Substituents
- Cyclohexyloxy Group: The cyclohexyloxy substituent in 1-amino-3-cyclohexyloxy-propan-2-ol significantly increases lipophilicity, making it suitable for applications requiring membrane permeability or lipid-based formulations .
- Phenyl Group: 1-Amino-3-phenylpropan-2-ol’s aromatic ring enhances structural rigidity, which may stabilize intermediates in asymmetric synthesis or drug development .
Pharmaceutical Relevance
- Metoprolol Analogs: Compounds like Metoprolol EP Impurity E (CAS: 163685-38-9) demonstrate the importance of amino alcohols in beta-blocker drugs. These derivatives often incorporate aromatic and ether functionalities for receptor binding, contrasting with this compound’s simpler structure .
Biological Activity
1-Amino-3-ethoxypropan-2-ol, with the molecular formula CHNO and a molecular weight of 119.16 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound features both an amino group and an ethoxy group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry, biochemistry, and industrial processes.
Synthesis Methods
This compound can be synthesized through several methods, with one common approach involving the reaction of 3-chloro-1-propanol with sodium ethoxide followed by treatment with ammonia. This method allows for the formation of the desired compound with a focus on optimizing yield and purity in industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds and ionic interactions, influencing the structure and function of various biomolecules. Additionally, the ethoxy and hydroxyl groups enhance its reactivity and modulate its biological effects .
Pharmacological Potential
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary investigations suggest that it may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : Some research has indicated potential neuroprotective effects, suggesting applications in neurodegenerative disease treatment.
Case Studies
A notable study investigated the antimicrobial activity of this compound against a range of bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 1-Amino-2-propanol | Lacks ethoxy group | Limited biological activity |
| 3-Amino-1-propanol | Different position | Similar reactivity |
| 2-Amino-1-ethoxypropanol | Ethoxy group present | Comparable antimicrobial effects |
This table highlights how the presence of both an amino group and an ethoxy group in this compound enhances its biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
